molecular formula C7H11N3O B14216354 4-(1H-Imidazol-5-yl)butanamide CAS No. 807290-22-8

4-(1H-Imidazol-5-yl)butanamide

Cat. No.: B14216354
CAS No.: 807290-22-8
M. Wt: 153.18 g/mol
InChI Key: AKZSBPXLCAAWJU-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-5-yl)butanamide is a compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-Imidazol-5-yl)butanamide typically involves the formation of the imidazole ring followed by the attachment of the butanamide group. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production of imidazole derivatives often employs multi-step synthesis processes that ensure high yield and purity. These methods may involve the use of advanced catalysts and optimized reaction conditions to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions: 4-(1H-Imidazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole compounds.

    Substitution: The nitrogen atoms in the imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted imidazole derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

4-(1H-Imidazol-5-yl)butanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-5-yl)butanamide involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. This binding can modulate biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(1H-Imidazol-5-yl)butanamide is unique due to its specific structure, which combines the imidazole ring with a butanamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

807290-22-8

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)butanamide

InChI

InChI=1S/C7H11N3O/c8-7(11)3-1-2-6-4-9-5-10-6/h4-5H,1-3H2,(H2,8,11)(H,9,10)

InChI Key

AKZSBPXLCAAWJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=N1)CCCC(=O)N

Origin of Product

United States

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